molecular formula C13H9FO3 B12309314 3-Fluoro-2-phenoxybenzoic acid

3-Fluoro-2-phenoxybenzoic acid

Cat. No.: B12309314
M. Wt: 232.21 g/mol
InChI Key: OQSBDSOYGYWWRP-UHFFFAOYSA-N
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Description

3-Fluoro-2-phenoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and a phenoxy group at the second position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-phenoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its simplicity and high yield. Another method involves the nitration of benzoic acid followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-phenoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various nucleophiles.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-2-phenoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-phenoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a phenoxy group on the benzoic acid ring makes it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

3-fluoro-2-phenoxybenzoic acid

InChI

InChI=1S/C13H9FO3/c14-11-8-4-7-10(13(15)16)12(11)17-9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

OQSBDSOYGYWWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=C2F)C(=O)O

Origin of Product

United States

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